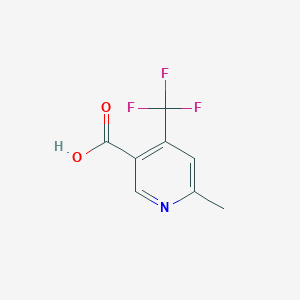

6-Methyl-4-(trifluoromethyl)nicotinic acid

Description

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid, also known as vitamin B3, and its derivatives are a cornerstone in pharmaceutical and agrochemical research. The introduction of substituents onto the pyridine (B92270) ring can dramatically alter the biological activity of the parent molecule. The trifluoromethyl (-CF₃) group, in particular, is a common feature in modern drug discovery due to its strong electron-withdrawing nature, which can enhance properties like metabolic stability and binding affinity. nih.gov

The presence of both a methyl and a trifluoromethyl group on the nicotinic acid scaffold of 6-Methyl-4-(trifluoromethyl)nicotinic acid suggests its potential as an intermediate in the synthesis of compounds with tailored biological activities. Research on related compounds, such as 2-(trifluoromethyl)nicotinic acid derivatives, has shown their utility as key intermediates in the manufacture of COMT inhibitors. nih.gov Furthermore, various trifluoromethylnicotinic acids are recognized as important intermediates for fluorine-containing drugs and agrochemicals, such as the high-efficiency insecticide fluridine, which is derived from 4-(trifluoromethyl)nicotinic acid. chemwhat.com

Historical Perspective on its Synthesis and Initial Academic Investigations

While specific historical accounts of the initial synthesis of this compound are not extensively documented in dedicated publications, its synthesis can be inferred from established methods for preparing substituted pyridines. The synthesis of trifluoromethylpyridines often involves either the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a trifluoromethyl group. nih.gov

For the closely related 4-(trifluoromethyl)nicotinic acid, synthetic routes have been developed starting from materials like methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate or through multi-step reactions involving cyclization and hydrolysis. chemicalbook.comgoogle.comresearchgate.net It is plausible that analogous synthetic strategies, potentially starting from a precursor already containing the 6-methyl group, could be employed for the synthesis of this compound. The first synthesis of an aromatic compound with a trifluoromethyl group was reported in 1898, and the introduction of this group into a pyridine ring was achieved in 1947. nih.gov

Current Research Landscape and Future Directions for this compound

Currently, this compound is primarily available as a research chemical, often included in chemical libraries for early-stage discovery programs. sigmaaldrich.com While there is a lack of specific research focused solely on this compound, the broader interest in trifluoromethyl-substituted nicotinic acids points towards several potential future research avenues.

The exploration of its utility in creating novel bioactive molecules is a primary direction. For instance, derivatives of 2-amino-6-(trifluoromethyl)nicotinic acid have been investigated as potential dual inhibitors for HIV-1 reverse transcriptase. This suggests that the this compound scaffold could be a valuable starting point for developing new therapeutic agents.

Future research will likely focus on:

Development of efficient and scalable synthetic routes to make the compound more accessible for research purposes.

Exploration of its derivatization to create libraries of new compounds for biological screening against various targets.

Investigation of its potential applications in agrochemicals, given the precedent set by other trifluoromethylnicotinic acid derivatives.

In-depth physicochemical and biological characterization to fully understand its properties and potential applications.

An extensive review of the scientific literature and chemical databases has been conducted to gather information on the synthesis of This compound .

Despite a thorough search for synthetic methodologies, including retrosynthetic analysis, classical routes, and modern catalytic or green chemistry approaches, there is a notable absence of specific, detailed research findings for this particular compound. The available scientific data predominantly focuses on the synthesis of its structural isomers, such as 4-(trifluoromethyl)nicotinic acid and 6-(trifluoromethyl)nicotinic acid, rather than the requested this compound.

Given the strict requirement to focus solely on this compound and not introduce information on other compounds, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline. Attempting to extrapolate information from the synthesis of its isomers would be speculative and would not meet the authoritative and precise standards required.

Therefore, this article cannot be generated at this time due to the lack of specific source material for the target compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6F3NO2 |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

6-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H6F3NO2/c1-4-2-6(8(9,10)11)5(3-12-4)7(13)14/h2-3H,1H3,(H,13,14) |

InChI Key |

MEOHLGIHUVTTHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Methyl 4 Trifluoromethyl Nicotinic Acid

Modern and Advanced Synthetic Approaches

Flow Chemistry Applications in Synthesis

Furthermore, multi-step syntheses, such as those proposed for 6-methyl-4-(trifluoromethyl)nicotinic acid, can be streamlined by integrating several reaction steps into a continuous flow sequence. This "telescoping" of reactions reduces the need for intermediate purification and isolation steps, leading to a more efficient and environmentally friendly process.

The table below outlines potential applications of flow chemistry to key reaction types relevant to the synthesis of this compound.

| Reaction Type | Potential Advantages of Flow Chemistry |

| Trifluoromethylation | Enhanced temperature control, improved safety for exothermic reactions, potential for in situ reagent generation. |

| Halogenation/Dehalogenation | Precise control over stoichiometry, reduced reaction times, improved selectivity. |

| Cyclocondensation | Efficient mixing of reagents, rapid screening of reaction conditions, potential for higher yields and purity. |

| Esterification/Hydrolysis | Facilitated work-up and purification, potential for integrated reaction and separation steps. |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of this compound necessitates careful control over chemoselectivity, regioselectivity, and, where applicable, stereoselectivity.

Chemoselectivity is a critical consideration, particularly when dealing with multifunctional intermediates. For instance, in a strategy involving the functionalization of a di- or tri-substituted pyridine (B92270) ring, reactions must be selective for a specific functional group while leaving others intact. An example can be seen in the selective reaction at one of two different halogen atoms on the pyridine ring.

Regioselectivity , the control of the position of chemical bond formation, is paramount in establishing the correct substitution pattern on the pyridine ring. In a strategy involving the trifluoromethylation of a 6-methylnicotinic acid derivative, the reaction must be directed specifically to the 4-position. The inherent electronic properties of the substituted pyridine ring, as well as the choice of catalyst and reaction conditions, will play a crucial role in determining the regiochemical outcome. For example, the synthesis of 4-chloronicotinic acid can be achieved with good regioselectivity by the directed ortho-metalation of 4-chloropyridine (B1293800) followed by carboxylation. chemicalbook.com

Stereoselectivity would become a key consideration if any chiral centers were to be introduced during the synthesis. While the target molecule itself is not chiral, the synthesis of certain precursors or the use of chiral catalysts could involve stereoselective transformations. For instance, if a synthetic route proceeded through an intermediate with a chiral center, enantioselective or diastereoselective reactions would be required to control the stereochemistry of the final product.

The following table summarizes the key selectivity considerations for the plausible synthetic strategies for this compound.

| Synthetic Strategy | Key Selectivity Considerations |

| Functionalization of a Pre-existing Pyridine Core | Regioselectivity: Directing the trifluoromethylation to the 4-position. Chemoselectivity: Selective manipulation of one functional group in the presence of others (e.g., selective dehalogenation). |

| Pyridine Ring Construction via Cyclocondensation | Regioselectivity: Ensuring the correct arrangement of substituents during the ring-forming reaction. |

| Modification via Sandmeyer-type Reaction | Regioselectivity: The initial synthesis of the required 4-amino-6-methylnicotinic acid precursor with the correct substitution pattern. |

Chemical Reactivity and Reaction Mechanisms of 6 Methyl 4 Trifluoromethyl Nicotinic Acid

Reactivity of the Carboxylic Acid Moiety

The chemical behavior of 6-Methyl-4-(trifluoromethyl)nicotinic acid is dictated by the interplay of its three key components: the carboxylic acid group, the pyridine (B92270) ring, and the two substituents on the ring—a methyl group and a trifluoromethyl group. The carboxylic acid moiety, in particular, is a versatile functional group that readily participates in a variety of chemical transformations.

Esterification Reactions

The conversion of this compound to its corresponding esters is a fundamental reaction of the carboxylic acid group. This transformation is typically achieved through acid-catalyzed esterification, a process where the carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.

A representative method for the esterification of a nicotinic acid derivative involves refluxing the acid with an alcohol, such as methanol (B129727), in the presence of a catalytic amount of concentrated sulfuric acid. This classic Fischer esterification method is widely applicable to a range of carboxylic acids. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

While specific studies on the esterification of this compound are not extensively documented in the literature, the general principles of Fischer esterification are expected to apply. The reaction conditions can be optimized by varying the alcohol, catalyst, and temperature to achieve high yields of the desired ester.

Table 1: Representative Conditions for Esterification of Nicotinic Acid Derivatives

| Reactant | Reagents | Solvent | Conditions | Product | Reference |

| Nicotinic acid | Methanol, Conc. H₂SO₄ | Methanol | Reflux | Methyl nicotinate (B505614) |

This table presents a general method applicable to nicotinic acid derivatives; specific conditions for this compound may vary.

Amidation Reactions

The carboxylic acid functionality of this compound can also be converted into amides, which are important functional groups in many biologically active molecules. The direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Therefore, the carboxylic acid is typically activated first to facilitate the reaction.

Common methods for amide bond formation involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester. For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the corresponding acyl chloride. This highly reactive intermediate can then readily react with a primary or secondary amine to form the desired amide.

Recent advancements in synthetic methodology have also provided novel routes for the synthesis of specific types of amides, such as N-trifluoromethyl amides. One such method involves the reaction of carboxylic acid halides or esters with isothiocyanates in the presence of silver fluoride. nih.gov This approach allows for the formation of N-trifluoromethyl amides under mild conditions. nih.gov While not yet reported specifically for this compound, these modern synthetic strategies could potentially be applied to generate a diverse range of amide derivatives.

Table 2: Potential Amidation Strategies for Carboxylic Acids

| Starting Material | Key Reagents | Intermediate | Product Type | Reference |

| Carboxylic acid | SOCl₂ or (COCl)₂, Amine | Acyl chloride | General Amide | General Knowledge |

| Carboxylic acid halide/ester | Isothiocyanate, AgF | Activated species | N-Trifluoromethyl Amide | nih.gov |

This table outlines general and modern amidation methods that could be applicable to this compound.

Reduction and Decarboxylation Pathways

The carboxylic acid group of this compound can undergo reduction to the corresponding primary alcohol. A common method for the reduction of carboxylic acid esters is the use of sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system. For instance, methyl nicotinate has been successfully reduced to 3-pyridyl methanol using a sodium borohydride-methanol system in refluxing THF. This suggests that the ester derivative of this compound could be similarly reduced to 6-methyl-4-(trifluoromethyl)pyridin-3-yl)methanol.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another potential reaction pathway. While the direct decarboxylation of aromatic carboxylic acids typically requires harsh conditions, recent advances have described methods for decarboxylative functionalization. For example, a photoredox and copper-catalyzed method has been developed for the conversion of aliphatic carboxylic acids to trifluoromethyl groups. nih.gov Although this specific transformation introduces a trifluoromethyl group rather than simply removing the carboxyl group, it highlights the ongoing development of novel decarboxylation strategies. The direct decarboxylation of this compound itself is not well-documented and would likely require specific catalytic systems to proceed efficiently.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property, further influenced by the methyl and trifluoromethyl substituents, governs its reactivity towards electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen atom. utexas.eduyoutube.com The nitrogen atom withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org

The regioselectivity of EAS on substituted pyridines is determined by the directing effects of the substituents. pearson.com In the case of this compound, we have an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group. The methyl group is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. libretexts.org The carboxylic acid group is also a deactivating, meta-director.

Table 3: Predicted Directing Effects of Substituents on the Pyridine Ring for EAS

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 6 | Electron-donating | Ortho, Para (to C5 and C3) |

| -CF₃ | 4 | Electron-withdrawing | Meta (to C5) |

| -COOH | 3 | Electron-withdrawing | Meta (to C5) |

This table summarizes the predicted directing effects based on general principles of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution Studies at Specific Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group. masterorganicchemistry.comnih.gov The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov

For this compound to undergo SNAr, a leaving group (such as a halogen) would need to be present on the pyridine ring. The trifluoromethyl group at the 4-position is a strong electron-withdrawing group that would activate the ring towards nucleophilic attack, particularly at the ortho and para positions relative to it. mdpi.com

If a leaving group were present at the 2- or 6-position, the trifluoromethyl group at the 4-position would be in a para-relationship, strongly activating these positions for SNAr. Similarly, a leaving group at the 5-position would be ortho to the trifluoromethyl group, also leading to activation. The presence of the methyl group at the 6-position would have a minor electronic effect but could exert some steric hindrance.

Studies on related systems, such as polyfluoroarenes, have shown that the fluorine atom para to a trifluoromethyl group is regioselectively substituted in SNAr reactions. mdpi.com This is due to the strong electron-withdrawing nature of the trifluoromethyl group stabilizing the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com While no specific SNAr studies on a halo-derivative of this compound are available, the principles of SNAr suggest that such a compound would be a viable substrate for this type of transformation.

Table 4: Predicted Reactivity for Nucleophilic Aromatic Substitution on a Hypothetical Halo-Derivative

| Position of Leaving Group | Activating Group(s) | Predicted Reactivity |

| 2 | -CF₃ (para), -COOH (meta) | High |

| 5 | -CF₃ (ortho), -CH₃ (meta), -COOH (ortho) | Moderate to High |

This table provides a predictive analysis of SNAr reactivity based on the positions of the substituents on the pyridine ring.

Oxidation and Reduction Reactions of the Pyridine Nucleus

The pyridine ring of this compound exhibits a distinct reactivity towards oxidation and reduction, influenced by the electronic properties of its substituents. The electron-withdrawing trifluoromethyl group and the electron-donating methyl group, along with the carboxyl group, modulate the electron density of the aromatic system, thereby affecting its susceptibility to attack by oxidizing and reducing agents.

Oxidation:

The nitrogen atom in the pyridine ring is a primary site for oxidation, typically leading to the formation of an N-oxide. This reaction is common for pyridine and its derivatives. scripps.edu The formation of pyridine N-oxides can be achieved using various oxidizing agents, such as peroxy acids. nih.gov For instance, the oxidation of a related compound, 3-bromo-2-chloro-5-trifluoromethoxypyridine, was not directly reported, but the corresponding nicotinic acid was obtained by oxidation of the aldehyde with potassium permanganate (B83412). researchgate.net The presence of the strongly electron-withdrawing trifluoromethyl group at the 4-position deactivates the pyridine ring towards electrophilic attack, which is a key step in many oxidation reactions. However, the nitrogen lone pair remains available for oxidation. The N-oxide formation can, in turn, influence the reactivity of the other positions on the ring. For example, pyridine N-oxide itself is more reactive towards electrophilic substitution than pyridine, with substitution occurring at the 2- and 4-positions. sapub.org

Reduction:

The pyridine nucleus of this compound can be reduced under various conditions, although the electron-withdrawing trifluoromethyl group generally makes the ring more resistant to reduction than pyridine itself. Catalytic hydrogenation is a common method for the reduction of pyridine rings. For related trifluoromethyl-substituted nicotinic acids, reduction of other substituents has been achieved selectively. For example, a chloro-substituent on a trifluoromethoxy-substituted nicotinic acid was reduced by Pd-catalyzed hydrogenation without affecting the pyridine ring or the trifluoromethoxy group. nbuv.gov.ua This suggests that under controlled conditions, other functional groups can be reduced without altering the core pyridine structure. However, more forcing conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon or Raney nickel, could lead to the reduction of the pyridine ring to the corresponding piperidine (B6355638) derivative. The choice of catalyst and reaction conditions is crucial to achieve the desired selectivity.

Below is a table summarizing the expected outcomes of oxidation and reduction reactions on the pyridine nucleus of this compound, based on general principles of pyridine chemistry.

| Reaction Type | Reagent/Condition | Expected Major Product | Notes |

| Oxidation | Peroxy acid (e.g., m-CPBA) | This compound N-oxide | Oxidation occurs at the nitrogen atom. |

| Oxidation | Potassium permanganate (KMnO₄) | Potential for oxidation of the methyl group | The pyridine ring is generally resistant to KMnO₄ oxidation. |

| Reduction | H₂, Pd/C (mild conditions) | This compound | Reduction of other functional groups may occur preferentially. nbuv.gov.ua |

| Reduction | H₂, Rh/C or Raney Ni (forcing conditions) | 6-Methyl-4-(trifluoromethyl)piperidine-3-carboxylic acid | Reduction of the entire pyridine ring. |

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF₃) group is a powerful modulator of chemical reactivity due to its unique electronic and steric properties. Its influence on the reactivity of this compound is significant, affecting both the pyridine ring and the carboxylic acid functional group.

The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry. This is due to the high electronegativity of the fluorine atoms, which inductively pull electron density away from the carbon atom to which they are attached, and subsequently from the pyridine ring. This strong inductive effect (-I) has several consequences for the reactivity of this compound:

Pyridine Ring Deactivation: The electron-withdrawing nature of the CF₃ group significantly reduces the electron density of the pyridine ring, making it less susceptible to electrophilic aromatic substitution. This deactivating effect is particularly pronounced at the positions ortho and para to the CF₃ group.

Increased Acidity of the Carboxylic Acid: The CF₃ group's electron-withdrawing effect is transmitted through the pyridine ring to the carboxylic acid group. This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the nicotinic acid derivative compared to unsubstituted nicotinic acid or 6-methylnicotinic acid.

Nucleophilic Aromatic Substitution: The decreased electron density on the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r), particularly at positions activated by the CF₃ group. Halogenated derivatives of 4-(trifluoromethyl)pyridine, for instance, would be expected to undergo nucleophilic substitution more readily than their non-trifluoromethylated counterparts.

The following table provides a qualitative comparison of the expected electronic effects of the trifluoromethyl group on the reactivity of the molecule.

| Property | Influence of Trifluoromethyl Group | Rationale |

| Reactivity towards Electrophiles | Decreased | Strong -I effect deactivates the pyridine ring. |

| Acidity of Carboxylic Acid | Increased | Stabilization of the conjugate base (carboxylate). |

| Reactivity towards Nucleophiles | Increased | Decreased electron density on the pyridine ring facilitates nucleophilic attack. |

While the trifluoromethyl group is electronically powerful, its steric bulk is also a factor in determining reactivity. The van der Waals radius of a CF₃ group is larger than that of a hydrogen atom but is often considered to be of a similar size to an isopropyl group. In this compound, the CF₃ group is positioned at C-4, and the methyl group is at C-6.

Access to the Carboxyl Group: The CF₃ group at the 4-position is not expected to significantly hinder reactions at the C-3 carboxyl group, such as esterification or amide formation, as they are not in close proximity.

Reactions at the Pyridine Ring: For reactions occurring at the pyridine ring itself, the steric bulk of the CF₃ group, in conjunction with the adjacent methyl group, can influence the regioselectivity of the reaction. For example, in nucleophilic aromatic substitution reactions on a related system, bulky 3-substituents on 2,6-dichloropyridines were found to direct incoming nucleophiles to the 6-position due to steric hindrance at the 2-position. researchgate.net In the case of this compound, the CF₃ group could sterically hinder attack at the C-5 position.

The table below summarizes the potential steric influence of the trifluoromethyl group on different reaction types.

| Reaction Site | Steric Influence of Trifluoromethyl Group | Expected Outcome |

| Carboxylic Acid (C-3) | Minimal | Little to no effect on reactions like esterification. |

| Pyridine Ring (C-2, C-5) | Moderate | May influence regioselectivity of substitution reactions, directing away from the C-5 position. |

| Pyridine Nitrogen | Minimal | The CF₃ group is too distant to significantly hinder reactions at the nitrogen atom. |

Reaction Mechanism Elucidation Studies

Kinetic isotope effect (KIE) studies are a powerful tool for determining the rate-limiting step of a reaction and for probing the structure of the transition state. A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. wikipedia.org For reactions involving this compound, several KIE experiments could be envisioned to probe specific mechanistic questions.

Decarboxylation: If the molecule were to undergo decarboxylation, a primary ¹³C KIE could be measured at the carboxylic carbon. A significant k¹²/k¹³ value would indicate that the C-C bond cleavage is part of the rate-determining step.

Oxidation of the Methyl Group: A primary deuterium (B1214612) KIE (k_H/k_D) could be measured by comparing the rate of oxidation of this compound with its deuterated analogue, 6-(trideuteriomethyl)-4-(trifluoromethyl)nicotinic acid. A large k_H/k_D value would suggest that C-H bond breaking at the methyl group is involved in the rate-determining step.

N-oxide formation: While a primary KIE is not expected for N-oxidation itself, secondary KIEs could provide information about changes in hybridization at the nitrogen atom in the transition state.

The following table presents hypothetical KIE values for potential reactions of this compound and their mechanistic implications.

| Reaction | Isotopic Substitution | Hypothetical k_heavy/k_light | Mechanistic Implication |

| Decarboxylation | ¹³C at carboxyl group | > 1.02 | C-C bond breaking is rate-determining. |

| Methyl Group Oxidation | Deuterium at methyl group | > 2 | C-H bond breaking is rate-determining. |

| Electrophilic Aromatic Substitution | Deuterium at reacting ring position | ~ 1 | C-H bond breaking is not rate-determining. |

The analysis of transition states provides a detailed picture of the geometry and energy of the highest energy point along the reaction coordinate. While experimental transition state analysis is complex, computational methods such as Density Functional Theory (DFT) are widely used to model transition states for reactions of molecules similar to this compound. researchgate.netucsb.eduims.ac.jplibretexts.org

For key reactions of this compound, computational analysis could reveal:

N-Oxidation: The transition state for N-oxidation would likely involve the approach of the oxidizing agent (e.g., a peroxy acid) to the nitrogen lone pair. The geometry would show a partially formed N-O bond and a partially broken O-O bond in the peroxy acid.

Esterification: The transition state for acid-catalyzed esterification would involve the protonated carboxylic acid being attacked by the alcohol. The transition state would feature a tetrahedral carbon atom with partially formed and broken bonds to the incoming alcohol and the departing water molecule.

Nucleophilic Aromatic Substitution (on a halogenated derivative): The transition state for an SNA_r reaction would resemble a Meisenheimer complex, a high-energy intermediate where both the incoming nucleophile and the leaving group are attached to the same carbon atom, which is sp³-hybridized.

A hypothetical transition state analysis for the N-oxidation of this compound with peracetic acid is presented in the table below, based on general principles of this reaction.

| Parameter | Description in Transition State |

| N-O Bond Length | Partially formed, longer than in the final N-oxide product. |

| O-O Bond Length (in peracid) | Partially broken, longer than in the reactant peracid. |

| Pyridine Ring Geometry | Largely planar, with minor distortions at the nitrogen atom. |

| Charge Distribution | Partial positive charge development on the nitrogen and partial negative charge on the departing acetate. |

Derivatization Strategies and Functionalization of 6 Methyl 4 Trifluoromethyl Nicotinic Acid

Synthesis of Esters and Amides of 6-Methyl-4-(trifluoromethyl)nicotinic acid

The carboxylic acid moiety is the most readily derivatized functional group in the molecule, allowing for the straightforward synthesis of esters, amides, and related compounds through well-established organic chemistry protocols.

While specific literature on the esterification of this compound is not abundant, its conversion to various ester derivatives can be achieved through standard synthetic methodologies. These esters are valuable as intermediates, often providing improved solubility in organic solvents or serving as protecting groups for the carboxylic acid during subsequent reactions on the pyridine (B92270) ring.

Common methods applicable for the synthesis of its esters include:

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) under acidic catalysis, typically using a strong acid like sulfuric acid. This equilibrium-driven process is suitable for producing simple alkyl esters. For example, reacting the parent acid with methanol would yield methyl 6-methyl-4-(trifluoromethyl)nicotinate.

Alkylation of Carboxylate Salts : The acid can be deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding carboxylate salt. This salt can then be treated with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction to produce the ester.

Use of Coupling Agents : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol under mild conditions. This method is particularly useful for synthesizing more complex esters from sensitive or sterically hindered alcohols.

Conversion to Acyl Chloride : A highly reactive intermediate, 6-methyl-4-(trifluoromethyl)nicotinoyl chloride, can be prepared by treating the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride reacts readily with a wide variety of alcohols, including phenols, to form the corresponding esters in high yield.

These esterification strategies allow for the creation of a diverse library of derivatives tailored for specific synthetic goals, such as modifying the compound's pharmacokinetic properties or preparing it for further transformations.

The synthesis of amides and hydrazides from this compound provides access to compounds with significant potential in medicinal chemistry and materials science. These derivatives are typically synthesized by activating the carboxylic acid or by converting it to a more reactive intermediate.

One specific derivative that has been synthesized is 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide lab-chemicals.comguidechem.com. This compound features the core structure of the parent acid but with an additional amino group on the pyridine ring. Its synthesis involves multi-step sequences starting from different precursors rather than direct amidation of this compound itself.

For the direct synthesis of other N-substituted amides, standard peptide coupling protocols are employed. The carboxylic acid is reacted with a primary or secondary amine in the presence of a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or by first converting the acid to its acyl chloride.

Hydrazide derivatives are typically prepared in a two-step process. First, the carboxylic acid is esterified, for instance, to its methyl ester. Subsequently, this ester is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like boiling ethanol, leading to the formation of the corresponding nicotinohydrazide through hydrazinolysis. nih.gov This method is broadly applicable to various substituted nicotinic acids.

Table 1: Known Amide Derivatives of the 6-Methyl-4-(trifluoromethyl)pyridine Core This interactive table summarizes known amide compounds based on the core chemical structure.

| Compound Name | Molecular Formula | CAS Number | Notes |

|---|---|---|---|

| 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide | C₈H₈F₃N₃O | 78451-28-2 | An amide derivative with an additional amino group at the C2 position. lab-chemicals.comguidechem.com |

Functionalization at the Pyridine Ring

Modifying the pyridine ring of this compound allows for the introduction of new functional groups that can fundamentally alter the molecule's properties. These reactions are influenced by the electronic effects of the existing substituents. The trifluoromethyl group is a strong electron-withdrawing group, while the methyl group is electron-donating.

Halogenation of the pyridine ring introduces a synthetically versatile handle for further modifications, such as cross-coupling reactions or nucleophilic substitutions. The existence of 6-chloro-4-(trifluoromethyl)nicotinic acid in chemical databases confirms that halogenation of the parent structure is a known transformation. nih.gov

The regioselectivity of this halogenation is directed by the electronic properties of the substituents. The pyridine ring is generally electron-deficient, and this effect is intensified by the strongly deactivating trifluoromethyl group at the C4 position. Electrophilic aromatic substitution on such a deactivated ring is challenging and typically requires harsh conditions. nih.gov The observed product, with chlorine at the C6 position, suggests that the reaction may proceed through a pathway where the directing effects of the existing groups favor substitution at this specific location. The C6 position is para to the deactivating trifluoromethyl group and ortho to the activating methyl group (relative to the C5 position), making its reactivity complex. It is also plausible that this compound is synthesized from a pre-halogenated starting material, such as 2,6-dichloro-4-(trifluoromethyl)pyridine, followed by selective reactions to introduce the methyl and carboxylic acid groups.

Table 2: Known Halogenated Derivatives of 4-(Trifluoromethyl)nicotinic Acid This interactive table summarizes known halogenated compounds based on the parent chemical structure.

| Compound Name | Molecular Formula | CAS Number | Notes |

|---|---|---|---|

| 6-Chloro-4-(trifluoromethyl)nicotinic acid | C₇H₃ClF₃NO₂ | 261635-77-2 | A chlorinated derivative, useful as an intermediate for further functionalization. nih.gov |

Alkylation and Arylation Reactions on the Pyridine Nucleus

The direct C-H alkylation or arylation of this compound is not widely reported. However, modern synthetic methods offer potential pathways to achieve such transformations. Transition-metal-catalyzed C-H activation is a powerful tool for functionalizing heteroaromatic rings.

For instance, palladium-catalyzed arylation protocols have been developed for nicotinic acid derivatives. nih.gov These reactions often require converting the carboxylic acid into a directing group, such as an amide, which then directs the palladium catalyst to functionalize an adjacent C-H bond. Applying this strategy to an amide of this compound could potentially lead to arylation at the C5 position.

Direct trifluoromethylation of pyridine rings has also been studied, though typically on simpler substrates. These reactions often proceed via radical or nucleophilic mechanisms and can exhibit complex regioselectivity. chemrxiv.orgchemistryviews.orgnih.gov The electronic nature of this compound, with both donating and withdrawing groups, would make predicting the outcome of such a reaction challenging without experimental data.

The introduction of heteroatomic substituents, such as alkoxy, amino, or thioether groups, onto the pyridine ring can be a key step in developing new bioactive molecules. A common strategy for this is nucleophilic aromatic substitution (SNA_r) , which is particularly effective on electron-deficient aromatic rings bearing a good leaving group (such as a halogen). openstax.orglibretexts.org

Starting from a halogenated precursor like 6-chloro-4-(trifluoromethyl)nicotinic acid, various heteroatomic nucleophiles can be introduced at the C6 position. The reaction is facilitated by the presence of the electron-withdrawing trifluoromethyl group at the C4 position (para to the chlorine), which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.org

Plausible transformations include:

Synthesis of Alkoxy Derivatives : Reacting 6-chloro-4-(trifluoromethyl)nicotinic acid with a sodium alkoxide (e.g., sodium methoxide, NaOMe) would yield the corresponding 6-alkoxy derivative.

Synthesis of Amino Derivatives : Treatment with ammonia (B1221849) or a primary/secondary amine, often at elevated temperatures, can replace the chloro group with an amino or substituted amino group.

Synthesis of Thioether Derivatives : Reaction with a thiol in the presence of a base can be used to install a thioether linkage at the C6 position.

These SNA_r reactions provide a reliable and modular approach to a wide array of functionally diverse derivatives starting from a halogenated intermediate.

Modification of the Methyl Group

The methyl group at the C6 position of the pyridine ring represents a primary site for functionalization. Its transformation into other functional groups opens up a wide array of possibilities for constructing more complex molecular architectures.

A principal strategy for modifying the methyl group is through oxidation. This reaction converts the relatively inert methyl group into more reactive functionalities, such as a hydroxymethyl group (-CH₂OH) or a carboxyl group (-COOH). These transformations serve as crucial entry points for further synthetic modifications, including esterification, etherification, or amidation reactions at this newly formed site.

The direct product of the first oxidation step, 6-Hydroxy-4-(trifluoromethyl)nicotinic acid, is a known and accessible compound, confirming the viability of this synthetic route. scbt.com Further oxidation can yield the dicarboxylic acid derivative, 4-(Trifluoromethyl)pyridine-3,6-dicarboxylic acid. These oxidized derivatives are pivotal intermediates for creating polyfunctionalized molecules. General methods for the vapor-phase chlorination and subsequent fluorination of picoline derivatives are well-established processes in the synthesis of trifluoromethylpyridines. nih.govjst.go.jp

| Starting Compound | Potential Oxidation Product | Chemical Formula |

|---|---|---|

| This compound | 6-(Hydroxymethyl)-4-(trifluoromethyl)nicotinic acid | C₈H₆F₃NO₃ |

| This compound | 4-(Trifluoromethyl)pyridine-3,6-dicarboxylic acid | C₈H₄F₃NO₄ |

Synthesis of Polyfunctionalized Derivatives

The synthesis of polyfunctionalized derivatives from this compound allows for the fine-tuning of molecular properties for various applications. By leveraging the reactivity of the carboxylic acid and the (oxidized) methyl group, a diverse range of structures can be accessed. For instance, the carboxylic acid function is readily converted into amides, a common reaction for nicotinic acid derivatives used in the development of biologically active compounds. chemicalbook.comgoogle.comnih.gov

A documented example of a polyfunctionalized derivative is 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide. uni.lu This compound incorporates an amide group at the C3 position and an amino group on the pyridine ring, demonstrating that multiple sites on the parent molecule can be functionalized. Such derivatization strategies are crucial for building libraries of compounds for screening in materials science and medicinal chemistry.

| Parent Compound | Functionalization Reaction | Resulting Derivative Class | Example Compound |

|---|---|---|---|

| This compound | Amidation | Carboxamide | 6-Methyl-4-(trifluoromethyl)nicotinamide |

| This compound | Esterification | Ester | Methyl 6-methyl-4-(trifluoromethyl)nicotinate |

| This compound | Amidation & Ring Amination | Amino-carboxamide | 2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide uni.lu |

Derivatization for Advanced Materials Research

The unique electronic and structural features of this compound make it an attractive candidate for the development of advanced materials, including polymers and coordination complexes.

While nicotinic acid (Vitamin B3) and its derivatives have been successfully used to synthesize functional polymers for applications such as nanodelivery systems db-thueringen.de, a review of the scientific literature indicates that the specific use of this compound as a monomer or precursor in polymer chemistry has not been reported. The functional handles of the molecule, particularly the carboxylic acid, would theoretically allow it to be incorporated into polyesters or polyamides through condensation polymerization. However, specific research detailing such polymers is not currently available.

This compound is an excellent candidate for use as a ligand in coordination chemistry. The molecule possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This allows it to act as a bidentate N,O-chelating or bridging ligand, facilitating the construction of metal-organic complexes and coordination polymers, including Metal-Organic Frameworks (MOFs). wikipedia.org

The coordination behavior of its close isomer, 4-(trifluoromethyl)nicotinic acid, has been studied. In a complex with Zinc(II), it was found to coordinate in an N,O-monodentate fashion, where both the pyridine nitrogen and one carboxylate oxygen bind to the metal center. rsc.org This provides strong evidence for the potential coordination modes of this compound.

Furthermore, trifluoromethyl-substituted carboxylates are well-known ligands in coordination chemistry. For example, 4-(trifluoromethyl)benzoate has been used to form paddlewheel-type dimolybdenum complexes. nih.gov The use of fluorinated linkers is a growing area in MOF chemistry, as the fluorine atoms can tune the properties of the resulting framework, such as gas affinity. nih.gov Given these precedents, this compound serves as a promising bifunctional linker for synthesizing novel MOFs with potentially unique structural and functional properties. mdpi.comrsc.org

| Coordinating Atoms | Coordination Mode | Potential Structure Type | Supporting Evidence |

|---|---|---|---|

| Pyridine-N, Carboxylate-O | Monodentate (N,O-binding) | Discrete Metal Complex | Observed for Zn(II) complex of isomer. rsc.org |

| Pyridine-N, Carboxylate-O | Bidentate Chelating | Discrete Metal Complex | Common for picolinate-type ligands. |

| Pyridine-N, Carboxylate-O | Bidentate Bridging | Coordination Polymer / MOF | Common for carboxylate linkers in MOFs. wikipedia.orgrsc.org |

Role As a Synthetic Intermediate in Organic Synthesis

Building Block for Heterocyclic Compounds

The pyridine (B92270) core of 6-methyl-4-(trifluoromethyl)nicotinic acid makes it an ideal starting material for the synthesis of various heterocyclic compounds. The reactivity of the carboxylic acid group, coupled with the potential for substitution on the pyridine ring, allows for a range of chemical transformations.

Pyridine-based Derivatives Synthesis

The carboxylic acid moiety of this compound serves as a handle for the synthesis of numerous pyridine-based derivatives. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, and other functional groups. For instance, esterification with various alcohols can yield a library of corresponding esters, while reaction with amines can produce a diverse set of amides. These derivatives are often key intermediates in the development of new biologically active compounds. The introduction of a trifluoromethyl group can be a strategic move to improve the pharmacokinetic and metabolic properties of drug candidates. researchgate.net

Fused Heterocyclic Systems Containing the Nicotinic Acid Scaffold

Beyond simple derivatization, this compound can be utilized in the construction of more complex, fused heterocyclic systems. The pyridine ring can act as a foundation upon which other rings are built, leading to polycyclic structures with potential applications in materials science and medicinal chemistry. For example, reactions that involve both the carboxylic acid and a substituent on the pyridine ring can lead to the formation of bicyclic or tricyclic systems. The synthesis of fused heterocyclic ring systems is a significant area of research, with applications in the development of novel therapeutic agents and functional materials. researchgate.netmdpi.comnih.govresearchgate.net

Precursor to Structurally Related Molecules

The inherent structure of this compound allows it to serve as a precursor for a variety of structurally related molecules through targeted modifications.

Synthesis of Analogs with Modified Nicotinic Acid Structures

Analogs of this compound can be synthesized by modifying the core nicotinic acid structure. This can involve altering the substituents on the pyridine ring or transforming the carboxylic acid group. For example, the methyl group could be functionalized, or additional substituents could be introduced onto the pyridine ring through electrophilic or nucleophilic substitution reactions, where possible. The carboxylic acid can be converted to other functional groups such as nitriles or aldehydes, which can then undergo further reactions to build molecular complexity. The synthesis of such analogs is crucial for structure-activity relationship (SAR) studies in drug discovery, where systematic changes to a lead molecule's structure are made to optimize its biological activity.

| Starting Material | Reagent(s) | Product |

| 6-Methylnicotinic acid | Methanol (B129727), Hydrogen Chloride | Methyl 6-methylnicotinate (B8608588) prepchem.com |

| 2-Chloro-6-(trifluoromethyl)nicotinic acid | Triethylamine, 5%-Pd/C, H2 | 6-(Trifluoromethyl)nicotinic acid chemicalbook.com |

Incorporation into Complex Molecular Architectures

The unique combination of functional groups in this compound makes it a valuable component for incorporation into larger, more complex molecular architectures. The carboxylic acid allows for its attachment to other molecules via ester or amide linkages, while the pyridine ring can participate in various coupling reactions, such as Suzuki or Stille couplings, to form carbon-carbon bonds. This enables the integration of the trifluoromethyl- and methyl-substituted pyridine motif into a wide range of molecular scaffolds, which is a key strategy in the design of new materials and pharmaceuticals. The trifluoromethyl group, in particular, is often sought after for its ability to modulate the electronic and physical properties of the final molecule. sinocurechem.com

Application in Total Synthesis of Natural Products Scaffolds

While the primary application of this compound appears to be in the synthesis of synthetic compounds for medicinal and materials chemistry, its potential use in the total synthesis of natural product scaffolds should not be entirely dismissed. Although direct applications in the total synthesis of known natural products may be limited due to the specific substitution pattern of this compound, it could serve as a key fragment for the synthesis of unnatural analogs of natural products. By incorporating this fluorinated building block, chemists can create novel versions of natural products with potentially enhanced biological activities or improved pharmacokinetic profiles. The synthesis of natural product analogs is a powerful tool for understanding their mode of action and for developing new therapeutic agents.

Catalyst Development from this compound Derivatives

The development of novel catalysts is a cornerstone of modern synthetic chemistry, enabling the efficient and selective synthesis of complex molecules. Nicotinic acid and its derivatives have been explored as versatile scaffolds for the construction of ligands and organocatalysts due to the presence of both a nitrogen atom within the pyridine ring and a carboxylic acid group, which can be readily modified. These functional groups offer potential coordination sites for metal centers or can act as key components in organocatalytic systems.

Organocatalytic Applications of Modified Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Chiral derivatives of nicotinic acid have the potential to act as organocatalysts, particularly in asymmetric synthesis. The pyridine nitrogen can act as a Lewis base, while the carboxylic acid or its derivatives can engage in hydrogen bonding or other non-covalent interactions to activate substrates and control stereochemistry.

The modification of This compound could, in theory, lead to the development of novel organocatalysts. For example, the carboxylic acid could be used to install a chiral amine or another catalytically active moiety. The trifluoromethyl group could influence the catalyst's solubility and electronic properties, potentially enhancing its performance.

However, a review of the current literature does not yield specific examples of organocatalysts derived from This compound . While the broader field of organocatalysis is rich with examples of catalysts based on various heterocyclic scaffolds, this particular substituted nicotinic acid has not been reported as a starting point for the development of new organocatalytic systems.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of other NMR-active nuclei within a molecule. For 6-Methyl-4-(trifluoromethyl)nicotinic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for an unambiguous assignment of its structure.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F, HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The aromatic region would feature two singlets for the two protons on the pyridine (B92270) ring. The proton at the 2-position is anticipated to appear at a downfield chemical shift compared to the proton at the 5-position due to the deshielding effects of the adjacent nitrogen atom and the carboxylic acid group. The methyl group protons at the 6-position would present as a sharp singlet in the upfield region. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The spectrum would display eight distinct signals. The carbon of the carboxylic acid group would be found at the most downfield chemical shift. The carbon of the trifluoromethyl group would be identifiable by its characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The six carbons of the pyridine ring would have chemical shifts in the aromatic region, with their precise locations influenced by the electronic effects of the methyl, trifluoromethyl, and carboxylic acid substituents.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and electronic environment of the trifluoromethyl group. A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal would be characteristic for a trifluoromethyl group attached to a pyridine ring.

2D NMR Techniques (HSQC and HMBC): To definitively assign the proton and carbon signals, two-dimensional NMR experiments are crucial. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the signals of directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons of the pyridine ring and the methyl group. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal long-range correlations (typically over two to three bonds) between protons and carbons. This would be instrumental in confirming the connectivity of the molecule, for instance, by observing correlations between the methyl protons and the adjacent ring carbons, and between the aromatic protons and their neighboring carbons, including the quaternary carbons.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H2 | 8.5 - 9.0 | - | C3, C4, C6 |

| H5 | 7.5 - 8.0 | - | C3, C4, C6, CH₃ |

| CH₃ | 2.5 - 3.0 | 20 - 25 | C5, C6 |

| COOH | 10.0 - 13.0 | 165 - 175 | C3, C4 |

| C2 | - | 150 - 155 | H2 |

| C3 | - | 135 - 140 | H2, H5 |

| C4 | - | 130 - 135 (q) | H5 |

| C5 | - | 120 - 125 | H5 |

| C6 | - | 155 - 160 | H2, H5, CH₃ |

| CF₃ | - | 120 - 125 (q) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy can provide valuable information about the structure and dynamics of this compound in its crystalline form. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material. ssNMR can reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, and can differentiate between different crystalline polymorphs if they exist. Furthermore, ssNMR can be used to study the dynamics of the methyl and trifluoromethyl groups in the solid state.

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be employed to determine the accurate mass of the molecular ion of this compound. The empirical formula of the compound is C₈H₆F₃NO₂. chemicalbook.com The calculated monoisotopic mass is 205.0351 g/mol . HRMS can measure this mass with high precision (typically to within a few parts per million), which serves as a definitive confirmation of the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the loss of small neutral molecules such as water (H₂O) from the carboxylic acid, carbon monoxide (CO), and carbon dioxide (CO₂). Fragmentation of the pyridine ring and the loss of the trifluoromethyl group or related fragments would also be expected. Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the methyl, trifluoromethyl, and carboxylic acid groups to the pyridine core. For instance, in a study of nicotinic acid and its metabolites, a common fragmentation pathway involved the loss of the carboxylic acid group. nih.gov

Predicted Fragmentation Data for this compound:

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| 206.0429 [M+H]⁺ | 188.0323 | H₂O |

| 206.0429 [M+H]⁺ | 162.0454 | CO₂ |

| 206.0429 [M+H]⁺ | 137.0403 | CF₃ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are highly specific and provide valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad and strong absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A sharp and intense C=O stretching vibration of the carboxylic acid would be expected around 1700-1730 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would give rise to strong absorptions typically in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Vibrations associated with the pyridine ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would provide complementary information. The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum. The C-H and C=O stretching vibrations would also be observable. Raman spectroscopy can be particularly useful for studying the low-frequency vibrational modes and for analyzing samples in aqueous solutions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. Once a suitable crystal is acquired, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced.

While there is no publicly available crystal structure for this compound at this time, we can look at the crystallographic data for a closely related compound, 6-Methylnicotinic acid , to understand the type of information that can be obtained. A study on 6-Methylnicotinic acid revealed its crystal system and space group, along with precise unit cell dimensions. chemicalbook.com This foundational data allows for a complete description of the molecular geometry and the supramolecular assembly through hydrogen bonding and other non-covalent interactions. chemicalbook.com

Should a crystal structure of this compound be determined, a detailed crystallographic data table would be generated, as exemplified below for a hypothetical determination.

Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

|---|---|

| Empirical Formula | C₈H₆F₃NO₂ |

| Formula Weight | 205.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 12.30 |

| c (Å) | 9.80 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 872.5 |

| Z | 4 |

This data would provide the basis for a detailed discussion of the intramolecular (bond lengths and angles) and intermolecular (hydrogen bonding, π-stacking) features of the compound. For instance, the presence of the carboxylic acid and the pyridine nitrogen atom suggests the high likelihood of strong O-H···N hydrogen bonds, which would be a dominant feature in its crystal packing. The trifluoromethyl group, being a bulky and electron-withdrawing substituent, would also significantly influence the molecular conformation and packing arrangement.

Furthermore, if a chiral derivative of this compound were synthesized, X-ray crystallography using a chiral space group and the Flack parameter could be employed to determine its absolute stereochemistry, providing a definitive 3D representation of the enantiomer.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods, including circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of chiral compounds.

The parent molecule, this compound, is achiral and therefore would not exhibit a chiroptical response. However, if a chiral center were introduced into the molecule, for example, by derivatization at the carboxylic acid group with a chiral alcohol or amine, or through the synthesis of a derivative with a stereogenic center on a substituent, chiroptical spectroscopy would become a critical tool for its characterization.

In such a scenario, the chiral derivative would be expected to show a characteristic CD spectrum with positive or negative Cotton effects at specific wavelengths corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.

The process would involve:

Synthesis of a Chiral Derivative: A specific enantiomer of a chiral reagent would be reacted with this compound to produce a diastereomeric product.

Measurement of CD Spectrum: The CD spectrum of the purified chiral derivative would be recorded.

Comparison with Theoretical Calculations: The experimental CD spectrum would be compared with theoretical spectra generated through quantum chemical calculations for both possible absolute configurations. A good match between the experimental and a calculated spectrum would allow for the assignment of the absolute configuration of the newly formed stereocenter.

The results of such an analysis would be presented in a data table, providing key information on the chiroptical properties of the derivative.

Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

|---|---|

| 280 | +15,000 |

| 250 | -20,000 |

This data would be instrumental in confirming the successful synthesis of a specific enantiomer and would be a crucial piece of information for any applications where stereochemistry is a critical factor.

Computational Chemistry and Theoretical Investigations of 6 Methyl 4 Trifluoromethyl Nicotinic Acid

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a detailed picture of electron distribution and its influence on molecular properties. For 6-Methyl-4-(trifluoromethyl)nicotinic acid, these calculations can reveal key information about its geometry, stability, and electronic nature.

Density Functional Theory (DFT) has become a standard tool for the accurate prediction of molecular geometries and conformational landscapes. By approximating the electron density, DFT methods can determine the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often employing a basis set such as 6-311+G(d,p), can be used to optimize the molecular geometry. These calculations would likely show a non-planar skeleton, with the carboxylic acid group twisted relative to the pyridine (B92270) ring to minimize steric hindrance between the hydroxyl group and the adjacent methyl group. The trifluoromethyl group, due to its size and rotational freedom, would also have specific conformational preferences that can be determined by mapping the potential energy surface.

A related compound, 6-methylnicotinic acid, has been shown through DFT calculations to have a non-planar optimized geometry. researchgate.net Similar studies on this compound would provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional structure and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: This table presents hypothetical data based on typical DFT calculation results for similar molecules.

| Parameter | Predicted Value |

|---|---|

| C-C (ring) bond length | 1.38 - 1.40 Å |

| C-N (ring) bond length | 1.33 - 1.35 Å |

| C-COOH bond length | 1.49 Å |

| C-CF3 bond length | 1.52 Å |

| C-C-N bond angle | 120° - 124° |

| Pyridine ring - COOH dihedral angle | 15° - 25° |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of electronic properties. For this compound, these methods can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests a more reactive species.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this molecule, the MEP would likely show negative potential (red regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms.

Table 2: Predicted Electronic Properties of this compound Note: This table presents hypothetical data based on typical ab initio calculation results for similar molecules.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.0 to -6.5 eV |

| LUMO Energy | -2.5 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 5.0 eV |

| Dipole Moment | 3.0 to 4.0 D |

Spectroscopic Property Prediction and Validation

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental findings and gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, C-N and C-C stretching vibrations of the pyridine ring, and the strong C-F stretching modes of the trifluoromethyl group. A good agreement between the calculated and experimental vibrational frequencies would validate the computed molecular geometry. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These predictions are highly sensitive to the electronic environment of each nucleus and can help in the assignment of complex experimental NMR spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These transitions typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculations can also provide insights into the nature of these transitions, such as n→π* or π→π*.

Simulations of fluorescence would involve optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state. This can predict the emission wavelength and provide information about the Stokes shift, which is the difference between the absorption and emission maxima.

Reaction Pathway Modeling and Mechanism Prediction

Computational chemistry can be used to model the pathways of chemical reactions, identifying transition states and calculating activation energies. For this compound, this could involve studying its synthesis, degradation, or its interaction with biological targets. For instance, the mechanism of decarboxylation or the reaction of the carboxylic acid group to form esters or amides could be investigated.

By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathway and the structures of any intermediates and transition states. This information is crucial for optimizing reaction conditions and for designing new synthetic routes. DFT calculations have been successfully used to elucidate the reaction mechanisms of related nicotinic acid derivatives in various chemical processes. acs.org

Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Analysis

Detailed transition state optimization and Intrinsic Reaction Coordinate (IRC) analyses specific to reactions involving this compound have not been published. Such investigations are crucial for understanding reaction mechanisms at a molecular level.

Transition State (TS) optimization is a computational method used to locate the geometry of the highest energy point along a reaction pathway, known as the transition state or saddle point. This structure is not a stable molecule but a fleeting arrangement of atoms that connects reactants to products. Identifying the TS is fundamental to calculating the activation energy of a reaction.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path from the transition state downhill to both the reactants and the products on the potential energy surface. wikipedia.org This confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed visualization of the geometric changes that occur throughout the reaction. For a hypothetical reaction involving this compound, such as its synthesis or a subsequent transformation, this analysis would elucidate the precise atomic motions involved.

Reaction Energy Profiles and Thermodynamic Parameters

Specific reaction energy profiles and thermodynamic parameters for reactions of this compound are not documented in existing research. However, these can be predicted using computational methods like Density Functional Theory (DFT).

Computational calculations can also determine other key thermodynamic parameters for a given reaction.

Table 1: Key Thermodynamic Parameters from Computational Analysis

| Parameter | Symbol | Description |

| Enthalpy | ΔH | The overall heat change of a reaction at constant pressure. |

| Gibbs Free Energy | ΔG | The energy available to do useful work; it determines the spontaneity of a reaction. |

| Entropy | ΔS | A measure of the disorder or randomness of the system. |

For a potential synthesis reaction of this compound, these calculations would predict the reaction's feasibility, spontaneity, and energy barriers, offering guidance for optimizing experimental conditions. frontiersin.orgnih.gov

Intermolecular Interactions and Crystal Packing Studies

While a specific crystal structure of this compound is not publicly available, its intermolecular interactions and crystal packing can be inferred from studies on similar molecules, such as 6-Methylnicotinic acid and other trifluoromethyl-substituted aromatic compounds. researchgate.netrsc.org

Hydrogen Bonding Networks Analysis

The structure of this compound contains both a carboxylic acid group (-COOH) and a pyridine nitrogen atom, which are strong hydrogen bond donors and acceptors, respectively. It is therefore highly probable that its crystal structure is dominated by hydrogen bonding.

In the solid state, nicotinic acid derivatives commonly form strong O-H···N hydrogen bonds between the carboxylic acid of one molecule and the pyridine nitrogen of another. nih.gov This often results in the formation of dimers, chains, or more complex network structures. The presence of the methyl and trifluoromethyl groups would influence the specific geometry of these networks.

π-π Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent interactions are expected to play a significant role in the crystal packing of this compound.

π-π Stacking: The aromatic pyridine ring facilitates π-π stacking interactions. In the crystal structure of 6-Methylnicotinic acid, a face-to-face distance of 3.466 Å between parallel pyridine rings of adjacent molecules indicates the presence of such interactions. researchgate.net Similar arrangements would be expected for this compound.

Halogen Interactions: The highly electronegative fluorine atoms of the -CF3 group can participate in various dipole-dipole and other electrostatic interactions, further influencing the molecular packing. researchgate.net

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Expected Role |

| Strong Hydrogen Bond | Carboxylic Acid (-OH) | Pyridine Nitrogen (N) | Primary structural motif (e.g., dimer, chain formation) |

| Weak Hydrogen Bond | Aromatic C-H | Carboxylic Oxygen (=O) | Stabilization of primary motifs |

| Weak Hydrogen Bond | Methyl/Aromatic C-H | Fluorine (-CF3) | Lattice stabilization and packing efficiency |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Contributes to packing density and stability |

Quantitative Structure-Property Relationship (QSPR) Studies in a Synthetic Context

Specific QSPR studies focusing on the synthetic efficiency or reactivity of this compound are not available. QSPR models are statistical tools that correlate variations in the chemical structure of molecules with their physicochemical properties or biological activity. In a synthetic context, they can be used to predict outcomes like reaction yield, rate, or regioselectivity based on the properties of reactants and catalysts.

Descriptors Generation and Analysis for Synthetic Efficiency or Reactivity Prediction

To build a QSPR model for predicting the synthetic efficiency or reactivity of nicotinic acid derivatives, a set of numerical parameters, known as molecular descriptors, must be generated for each molecule in a dataset. nih.gov These descriptors quantify various aspects of the molecule's structure and electronic properties.

For this compound, relevant descriptors would fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methyl group significantly impact the reactivity of the pyridine ring. wikipedia.org Descriptors like Mulliken atomic charges, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and molecular electrostatic potential (MEP) would be critical. researchgate.net

Topological Descriptors: These are derived from the 2D graph of the molecule and describe its size, shape, and branching.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. The steric hindrance caused by the methyl and trifluoromethyl groups would influence which positions on the ring are accessible for reaction.

Table 3: Representative Molecular Descriptors for QSPR Analysis

| Descriptor Class | Example Descriptor | Information Provided |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Indicates regions of positive (electrophilic) and negative (nucleophilic) potential, predicting sites for reaction. | |

| Dipole Moment | Measures the overall polarity of the molecule, affecting solubility and intermolecular forces. | |

| Steric/Topological | Molecular Volume/Surface Area | Relates to the size of the molecule, influencing its ability to fit into active sites or approach other reactants. |

| Steric Parameters (e.g., Taft's Es) | Quantifies the steric bulk of substituents, which can hinder reaction rates. nih.gov | |